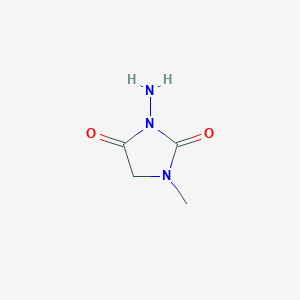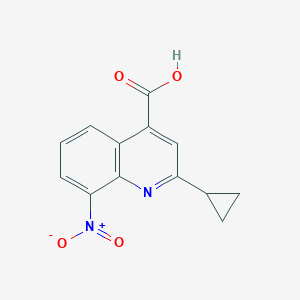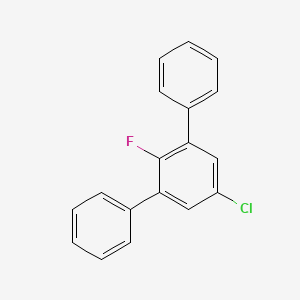![molecular formula C13H14BrNO B13696835 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromobicyclo[420]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole is a complex organic compound characterized by its unique bicyclic structure
準備方法
The synthesis of 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole typically involves a multi-step process. One common synthetic route starts with benzocyclobutene and (2-bromo-vinyl)-benzene. The reaction proceeds through a series of steps, including Grignard reactions and cyclization, to form the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
化学反応の分析
2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with specific molecular targets, potentially leading to new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. This interaction is often mediated by the compound’s unique bicyclic structure, which allows it to fit into specific binding sites .
類似化合物との比較
Similar compounds include other bicyclic structures with bromine atoms, such as 2-Bromobicyclo[4.2.0]octa-1,3,5-triene and 3-Bromobicyclo[4.2.0]octa-1,3,5-triene Compared to these compounds, 2-(2-Bromobicyclo[42
特性
分子式 |
C13H14BrNO |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
2-(2-bromo-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H14BrNO/c1-13(2)7-16-12(15-13)10-6-9-8(10)4-3-5-11(9)14/h3-5,10H,6-7H2,1-2H3 |
InChIキー |
DCIKAJCPCNPBTG-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2CC3=C2C=CC=C3Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


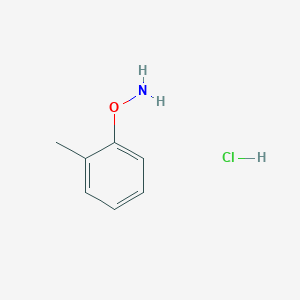
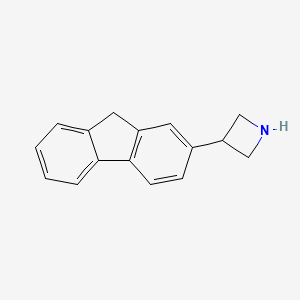

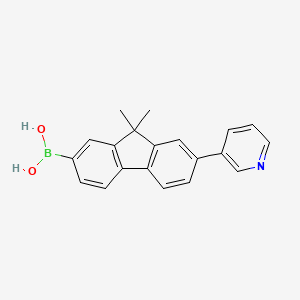
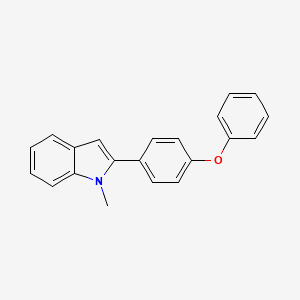
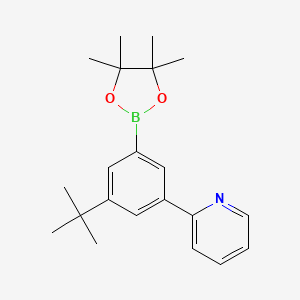
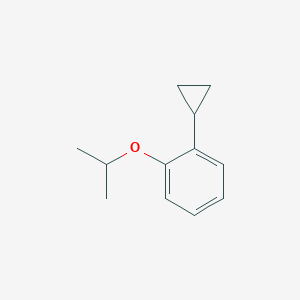


![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
